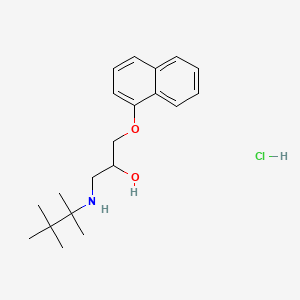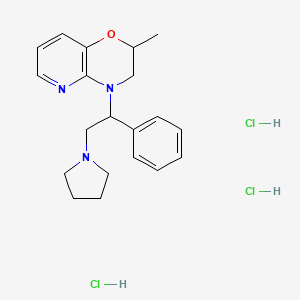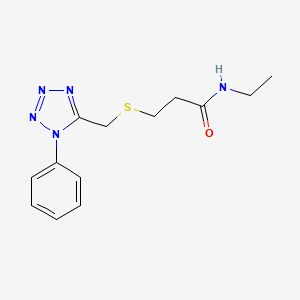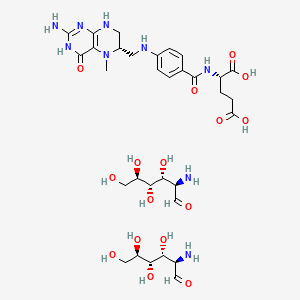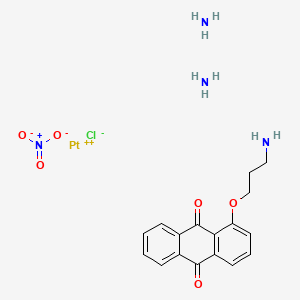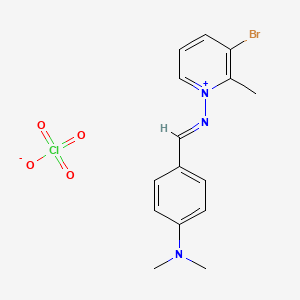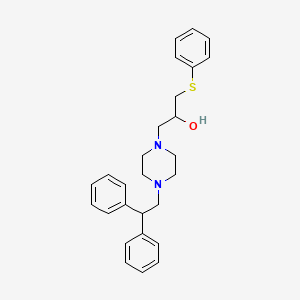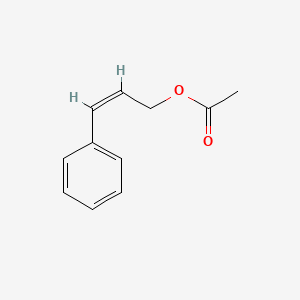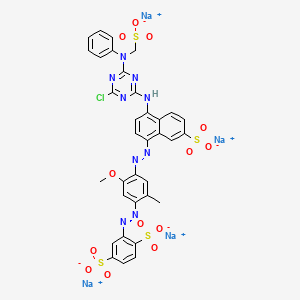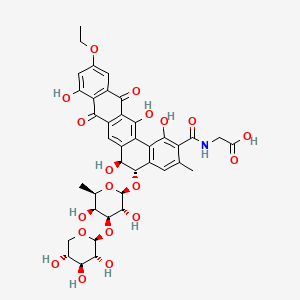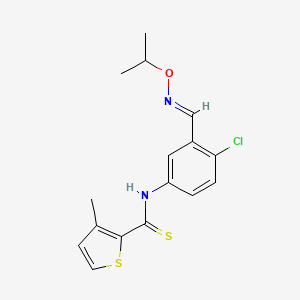
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, nitro, and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include the introduction of the aminoiminomethyl group, the nitration of the naphthalene ring, and the sulfonation of the resulting intermediate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as solvent selection, temperature control, and purification techniques, is crucial to achieve efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the nitro groups may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, electrostatic interactions, and covalent modifications, which can modulate the activity of the target molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Homoserine: A simpler analog without the additional functional groups.
8-Hydroxy-5,7-dinitro-2-naphthalenesulfonate: Lacks the aminoiminomethyl group.
O-((aminoiminomethyl)amino)-naphthalenesulfonate: Does not contain the hydroxy and nitro groups.
Uniqueness
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
70892-83-0 |
|---|---|
Molekularformel |
C15H18N6O11S |
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H6N2O8S.C5H12N4O3/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;6-3(4(10)11)1-2-12-9-5(7)8/h1-4,13H,(H,18,19,20);3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
BFSAFKDTLAQZPC-HVDRVSQOSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CON=C(N)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CON=C(N)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



